molecular formula C19H34O5 B3136278 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid CAS No. 413624-71-2

2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid

Numéro de catalogue: B3136278
Numéro CAS: 413624-71-2
Poids moléculaire: 342.5 g/mol
Clé InChI: NHVXRVOYVVPVDU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse de l'acide 2,2,14,14-tétraméthyl-8-oxopentadécanedioïque implique plusieurs étapes :

Analyse Des Réactions Chimiques

L'acide 2,2,14,14-tétraméthyl-8-oxopentadécanedioïque subit diverses réactions chimiques :

Les réactifs couramment utilisés dans ces réactions comprennent le DMSO, le PEG300, le Tween-80 et les solutions salines . Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.

4. Applications de la recherche scientifique

L'acide 2,2,14,14-tétraméthyl-8-oxopentadécanedioïque est largement utilisé dans la recherche scientifique en raison de son activité biologique. Il est particulièrement précieux dans l'étude de :

5. Mécanisme d'action

Le composé exerce ses effets en interagissant avec des cibles moléculaires et des voies spécifiques impliquées dans la santé cardiovasculaire, le métabolisme des lipides et la régulation du glucose. Le mécanisme exact implique la modulation des activités enzymatiques et des interactions réceptorielles qui influencent ces processus biologiques .

Applications De Recherche Scientifique

2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid is a ketone compound being explored for its potential in managing metabolic disorders, with ongoing research to understand its therapeutic potential and mechanisms of action. Studies suggest it can be employed in research focusing on lipid metabolism, cardiovascular health, dyslipidemias, dysproteinemias, and glucose metabolism disorders .

Scientific Research Applications

This compound has diverse applications in scientific research, including its role as an inhibitor in metabolic pathways. Interaction studies have shown its potential to interact with enzymes involved in lipid metabolism and glucose homeostasis, suggesting it may modulate pathways related to cholesterol synthesis and degradation.

Cardiovascular Health

  • Bempedoic acid, which has similar metabolic effects to this compound, increases LDL receptor activity in the liver, promoting LDL-cholesterol clearance from the bloodstream.
  • Bempedoic acid is effective in lowering LDL-C levels in patients with high cholesterol, and is being investigated for reducing cardiovascular events and mortality in high-risk patients. A study found that bempedoic acid was associated with a lower risk of major adverse cardiovascular events among statin-intolerant patients .

Metabolic Disorders

  • This compound's cholesterol-lowering properties might be beneficial for managing dyslipidemias.
  • Some studies suggest Bempedoic Acid might influence glucose metabolism, potentially impacting conditions like diabetes, but more research is needed.
  • Data from studies on obese female Zucker fatty rats showed that tetramethyl-substituted keto diacids and diols (e.g., 10c, 10g,14c) were the most biologically active compounds, with compound 14c elevating HDL-cholesterol, reducing triglycerides, and reducing NEFA . Compound 10g modified non-HDL-cholesterol and triglycerides, and elevated HDL-cholesterol levels, with a dose-dependent reduction of fasting insulin and glucose levels also observed .

Synthesis and Modification

  • As a dicarboxylic acid derivative, this compound can undergo reactions typical of carboxylic acids, such as esterification, amidation, and salt formation, which are significant for synthesizing derivatives or modifying the compound for specific applications.

Bempedoic Acid Synthesis

  • This compound is an intermediate in the synthesis of Bempedoic acid . Bempedoic acid is prepared by condensation of 1,5-dibromopentane with ethyl isobutyrate, which yields ethyl 7-bromo-2,2-dimethylheptanoate, which is dimerized with tosylmethyl isocyanide to yield diethyl 8-isocyano-2, 2,14,14-tetramethyl-8-(tosyl) pentadecanedioate .

Mécanisme D'action

The compound exerts its effects by interacting with specific molecular targets and pathways involved in cardiovascular health, lipid metabolism, and glucose regulation. The exact mechanism involves modulation of enzyme activities and receptor interactions that influence these biological processes .

Comparaison Avec Des Composés Similaires

L'acide 2,2,14,14-tétraméthyl-8-oxopentadécanedioïque est unique en raison de sa structure spécifique et de son activité biologique. Les composés similaires comprennent :

Ces composés présentent des similitudes structurelles, mais diffèrent par leurs groupes fonctionnels et leurs applications spécifiques.

Activité Biologique

2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid (C19H34O5) is a ketone compound with a molecular weight of 342.47 g/mol. This compound has garnered attention in the scientific community due to its significant biological activity, particularly in the context of metabolic disorders and cardiovascular diseases.

Chemical Structure and Properties

The chemical structure of this compound features a central ketone functionality flanked by two sets of dimethyl groups. This unique arrangement contributes to its biological activities and interactions with various enzymes and metabolic pathways.

PropertyValue
Molecular FormulaC19H34O5
Molecular Weight342.47 g/mol
CAS Number413624-71-2

The biological activity of this compound is primarily linked to its effects on lipid metabolism and glucose homeostasis. The compound interacts with several key enzymes and proteins involved in these processes:

  • Lipid Metabolism : It modulates the activity of lipases and acyl-CoA synthetases, influencing the breakdown and synthesis of fatty acids. This action can lead to improved lipid profiles by reducing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels .
  • Glucose Metabolism : The compound may also affect insulin signaling pathways, potentially enhancing glucose uptake in cells and influencing gluconeogenesis in hepatocytes.

Cellular Effects

Research indicates that this compound exerts various cellular effects:

  • Adipocytes : Influences lipid storage and mobilization, impacting adipogenesis (fat cell formation) and lipolysis (fat breakdown).
  • Hepatocytes : Alters glucose and lipid metabolism, which can affect overall energy balance in the body.

Molecular Mechanisms

At the molecular level, the compound can bind to specific receptors or enzymes. For instance:

  • It may inhibit certain lipases, leading to reduced triglyceride breakdown.
  • It can modulate gene expression by interacting with transcription factors involved in metabolic regulation .

Case Studies and Experimental Data

Recent studies have highlighted the effectiveness of this compound in animal models:

  • Obese Zucker Fatty Rats : In a study involving obese female Zucker fatty rats, administration of the compound resulted in a dose-dependent increase in HDL cholesterol while reducing triglycerides and non-esterified fatty acids (NEFA). The minimum effective dose was found to be 30 mg/kg/day .
  • Human Clinical Trials : Ongoing clinical trials are investigating its potential as an adjunct therapy for patients with high LDL cholesterol who are inadequately controlled by statins. Preliminary data suggest that it may effectively lower LDL cholesterol levels.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Differences
Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioateSimilar lipid-lowering effectsDifferent solubility and reactivity
8-Hydroxy-2,2,14,14-tetramethylpentadecanedioic acidUsed for similar research areasHydroxylated derivative with distinct properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is synthesized via hydrolysis of its diethyl ester precursor (CAS 738606-43-4) using aqueous KOH in refluxing ethanol/water (4:1 ratio) for 4 hours, followed by recrystallization from diethyl ether/hexanes . Yield optimization requires careful control of reaction temperature (reflux at ~78°C) and stoichiometric excess of KOH (≥3.2 equivalents). Impurities from incomplete hydrolysis can be minimized via iterative recrystallization. For intermediates, dimerization reactions involving tosylmethyl isocyanide and NaH in DMSO are critical steps .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential for confirming purity?

Methodological Answer:

  • NMR spectroscopy (¹H and ¹³C) is used to confirm the ketone group (δ ~208–210 ppm for carbonyl carbon) and branched methyl groups (δ ~1.2–1.4 ppm for protons) .
  • High-resolution mass spectrometry (HRMS) validates the molecular formula (C19H34O5, exact mass 342.2409) .
  • HPLC with UV detection (λ = 210–230 nm) ensures purity >98%, as per pharmacopeial standards .

Advanced Research Questions

Q. What experimental models are suitable for studying the compound’s role in lipid metabolism and cardiovascular disease?

Methodological Answer:

  • In vitro models: Hepatocyte cultures treated with the compound can assess LDL receptor upregulation and cholesterol synthesis inhibition via ACLY (ATP-citrate lyase) modulation .
  • In vivo models: Transgenic mice (e.g., ApoE⁻/⁻) fed high-fat diets are used to evaluate reductions in plasma LDL-C and atherosclerotic plaque formation. Dosing regimens (10–100 mg/kg/day, oral) should account for species-specific pharmacokinetics .
  • Mechanistic studies: Radiolabeled tracers (e.g., ¹⁴C-acetate) track incorporation into fatty acids to quantify ACLY inhibition .

Q. How can researchers resolve contradictions in reported bioactivity data between in vitro and in vivo studies?

Methodological Answer: Discrepancies often arise from metabolic activation differences. To address this:

  • Metabolite profiling (LC-MS/MS) identifies active intermediates like ESP-15228, the de-esterified form .
  • Species-specific metabolism assays using liver microsomes (human vs. rodent) clarify interspecies variability in esterase activity .
  • Dose-response studies with pharmacokinetic modeling (e.g., non-compartmental analysis) correlate plasma exposure with efficacy .

Q. What strategies are recommended for stabilizing the ketone group during long-term storage or in biological assays?

Methodological Answer:

  • Storage: Lyophilized powder stored at –20°C under argon avoids ketone oxidation. Solutions in DMSO should be aliquoted and used within 1 month to prevent degradation .
  • In assays: Antioxidants (e.g., 0.1% BHT) in cell culture media mitigate ROS-induced degradation. For in vivo studies, enteric-coated formulations protect against gastric hydrolysis .

Q. Methodological Challenges and Solutions

Q. How can researchers quantify trace impurities (e.g., diethyl ester residues) in synthesized batches?

Methodological Answer:

  • LC-MS/MS with MRM (multiple reaction monitoring) targets specific transitions (e.g., m/z 398.58 → 342.24 for the diethyl ester) with detection limits <0.1% .
  • Derivatization with BSTFA enhances GC-MS sensitivity for volatile impurities .

Q. What factorial design approaches are optimal for studying synergistic effects with statins?

Methodological Answer:

  • 2×2 factorial designs test interactions between the compound (low/high dose) and statins (e.g., atorvastatin) in hyperlipidemic models. Primary endpoints include LDL-C reduction and liver enzyme (ALT/AST) levels .
  • Response surface methodology (RSM) models non-linear dose-response relationships, requiring ≥3 dose levels and ANOVA for significance testing .

Propriétés

IUPAC Name

2,2,14,14-tetramethyl-8-oxopentadecanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h5-14H2,1-4H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVXRVOYVVPVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCCCC(=O)CCCCCC(C)(C)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

413624-71-2
Record name 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM8TET768Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

According to the procedure given for 210f, 209g (8.54 g, 21.4 mmol) was saponified with KOH (85%, 4.53 g, 68.6 mmol) in ethanol (13 mL) and water (5 mL) at reflux for 4 h. The solid product obtained after usual workup was recrystallized from Et2O/hexanes (50 mL/50 mL), affording 210g (4.16 g, 57%) as colorless needles. Mp 82-83° C. 1H NMR (CDCl3): δ 11.53 (br., 2H), 2.39 (t, 4H, J=7.3), 1.60-1.50 (m, 8 H), 1.30-1.20 (m, 8 H), 1.18 (s, 12 H). 13C NMR (CDCl3): δ 211.7, 185.0, 42.8, 42.3, 40.4, 29.7, 25.1, 24.8, 23.8. HRMS (LSIMS, gly): Calcd for C19H35O5 (MH+): 343.2484, found: 343.2444. HPLC: 92.6% pure. Anal. (C19H34O5) C, H.
Name
210f
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8.54 g
Type
reactant
Reaction Step Two
Name
Quantity
4.53 g
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Yield
57%

Synthesis routes and methods II

Procedure details

A solution of KOH (25 g) in water (50 mL) was added to a solution of 2,2,14,14-tetramethyl-8-oxo-pentadecanedioic acid diethyl ester (10.69 g, 155 mmol) in ethanol (400 mL), then heated at reflux for 4 h. After cooling, the solution was evaporated to a volume of ca. 50 mL and diluted with water (800 mL). The organic impurities were removed by extracting with dichloromethane (2×200 mL). The aqueous layer was acidified to pH 2 with concentrated hydrochloric acid (50 mL) and extracted with methyl tert.-butyl ether (MTBE, 3×200 mL). The combined organic layers were dried over magnesium sulfate and concentrated in vacuo to give the crude product (9.51 g) as an oil. Crystallization from hexanes/MTBE (50 mL:25 mL) afforded 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid (6.92 g, 79%) as waxy, white crystals. M.p.: 83-84° C. 1H NMR (300 MHz, CDCl3/TMS): δ (ppm): 12.03 (s, 2H), 2.37 (t, 4H, J=7.3 Hz), 1.52-1.34 (m, 8H), 1.28-1.10 (m, 8H), 1.06 (s, 12H). 13C NMR (75 MHz, CDCl3/TMS): δ (ppm): 210.5, 178.8, 41.7, 41.2, 29.1, 25.0, 24.4, 23.1. HRMS (LSIMS, gly): Calcd. for C19H35O5 (MH+): 343.2484. found: 343.2485.
Name
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
10.69 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

According to the procedure given for 210f, 209g (8.54 g, 21.4 mmol) was saponified with KOH (85%, 4.53 g, 68.6 mmol) in ethanol (13 mL) and water (5 mL) at reflux for 4 h. The solid product obtained after usual workup was recrystallized from Et2O/hexanes (50 mL/50 mL), affording 210g (4.16 g, 57%) as colorless needles. Mp 82-83° C. 1H NMR (CDCl3): δ 11.53 (br., 2H), 2.39 (t, 4H, J=7.3), 1.60-1.50 (m, 8H), 1.30-1.20 (m, 8H), 1.18 (s, 12H). 13C NMR (CDCl3): δ 211.7, 185.0, 42.8, 42.3, 40.4, 29.7, 25.1, 24.8, 23.8. HRMS (LSIMS, gly): Calcd for C19H35O5 (MH+): 343.2484, found: 343.2444. HPLC: 92.6% pure. Anal. (C19H34O5) C, H.
[Compound]
Name
210f
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8.54 g
Type
reactant
Reaction Step Two
Name
Quantity
4.53 g
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid
Reactant of Route 2
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid
Reactant of Route 3
Reactant of Route 3
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid
Reactant of Route 4
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid
Reactant of Route 5
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid
Reactant of Route 6
Reactant of Route 6
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.